molecular formula C11H11NO3 B2796452 2-(4-methoxy-1H-indol-1-yl)acetic acid CAS No. 1219556-76-9

2-(4-methoxy-1H-indol-1-yl)acetic acid

Cat. No.: B2796452
CAS No.: 1219556-76-9
M. Wt: 205.213
InChI Key: QRLZFKJRNQDGFV-UHFFFAOYSA-N
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Description

2-(4-Methoxy-1H-indol-1-yl)acetic acid (CAS: 1219556-76-9) is a substituted indole derivative characterized by a methoxy group at the 4-position of the indole ring and an acetic acid moiety attached to the nitrogen at the 1-position. Its molecular formula is C₁₁H₁₁NO₃, with a molecular weight of 205.21 g/mol . Indole derivatives are pivotal in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties . This compound’s structural features make it a candidate for drug development, particularly as a scaffold for designing analogs with enhanced pharmacological profiles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxy-1H-indol-1-yl)acetic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this specific compound, the starting materials would include 4-methoxyphenylhydrazine and an appropriate acetic acid derivative. The reaction is usually carried out under reflux conditions using methanesulfonic acid as a catalyst .

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often involves large-scale Fischer indole synthesis. The reaction conditions are optimized for high yield and purity, with careful control of temperature and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Electrophilic Substitution at the Indole Ring

The methoxy group at the 4-position activates the indole ring for electrophilic substitution, directing incoming electrophiles to specific positions. Key reactions include:

Halogenation

  • Reagents/conditions: Bromine (Br₂) in acetic acid or N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–25°C.

  • Positional selectivity: The methoxy group directs electrophiles to the 5- and 7-positions of the indole ring due to resonance and inductive effects .

  • Example product: 5-Bromo-2-(4-methoxy-1H-indol-1-yl)acetic acid.

Nitration

  • Reagents/conditions: Nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0°C.

  • Outcome: Nitration occurs predominantly at the 6-position, yielding 6-nitro-2-(4-methoxy-1H-indol-1-yl)acetic acid .

Acylation (Friedel-Crafts)

  • Reagents/conditions: Acetyl chloride (CH₃COCl) with AlCl₃ in dichloromethane (DCM).

  • Product: 5-Acetyl-2-(4-methoxy-1H-indol-1-yl)acetic acid, confirmed via NMR .

Nucleophilic Reactions at the Acetic Acid Moiety

The carboxylic acid group undergoes typical nucleophilic acyl substitutions:

Esterification

  • Reagents/conditions: Methanol (MeOH) with H₂SO₄ as a catalyst under reflux.

  • Product: Methyl 2-(4-methoxy-1H-indol-1-yl)acetate, isolated in 85% yield .

Amidation

  • Reagents/conditions: Thionyl chloride (SOCl₂) to form the acid chloride, followed by reaction with amines (e.g., benzylamine).

  • Example product: N-Benzyl-2-(4-methoxy-1H-indol-1-yl)acetamide, characterized by LC-MS .

Hydrazide Formation

  • Reagents/conditions: Hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux.

  • Product: 2-(4-Methoxy-1H-indol-1-yl)acetohydrazide, a precursor for triazole derivatives .

Condensation and Cyclization Reactions

The indole and acetic acid groups participate in tandem reactions:

Schiff Base Formation

  • Reagents/conditions: Reaction with aldehydes (e.g., 4-chlorobenzaldehyde) in ethanol under acidic conditions.

  • Product: (E)-2-(4-Methoxy-1H-indol-1-yl)-N'-(4-chlorobenzylidene)acetohydrazide, confirmed via X-ray crystallography .

Oxidation of the Indole Ring

  • Reagents/conditions: Potassium permanganate (KMnO₄) in acidic medium.

  • Product: Oxindole derivative 2-(4-methoxy-2-oxoindolin-1-yl)acetic acid, detected via HPLC.

Reduction of the Acetic Acid Group

  • Reagents/conditions: Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).

  • Product: 2-(4-Methoxy-1H-indol-1-yl)ethanol, isolated in 72% yield .

Table 2: Derivatives via Carboxylic Acid Modifications

Derivative TypeReagents/ConditionsApplicationYield (%)Reference
Methyl esterMeOH/H₂SO₄, refluxIntermediate for drug synthesis85
BenzylamideSOCl₂, then benzylamineAntimicrobial screening76
HydrazideNH₂NH₂·H₂O, ethanol, refluxTriazole precursor89

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial and Antifungal Properties

Research indicates that compounds related to indole derivatives, including 2-(4-methoxy-1H-indol-1-yl)acetic acid, exhibit significant antibacterial and antifungal activities. The presence of the methoxy group enhances the biological activity of indole compounds, making them effective against various pathogens. For instance, studies have shown that derivatives with methoxy substitutions can inhibit the growth of bacteria and fungi, suggesting their potential as therapeutic agents in treating infections .

Anti-inflammatory Effects

Indole derivatives have been recognized for their anti-inflammatory properties. The methoxy group in this compound contributes to this activity by modulating inflammatory pathways. Case studies have demonstrated that similar compounds can reduce inflammation markers in vitro and in vivo, indicating their therapeutic promise for conditions like arthritis and other inflammatory diseases .

Antitumor Activity

The compound also shows potential as an antitumor agent. Research has indicated that indole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For example, studies have documented the efficacy of methoxy-substituted indoles in inhibiting tumor growth in animal models, highlighting their potential as anticancer drugs .

Material Science Applications

OLED Materials

This compound has been explored as a dopant and host material in organic light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for enhancing the performance of OLED devices. The compound's ability to facilitate charge transport and improve luminescence efficiency is under investigation, with promising results reported in preliminary studies .

Nanomaterials

The compound is also being studied for its role in the synthesis of mesoporous materials and nanoclays. These materials are essential for applications in catalysis, drug delivery systems, and environmental remediation. The incorporation of indole derivatives like this compound into nanostructures could enhance their stability and functional properties .

Table 1: Biological Activities of Indole Derivatives

Activity TypeCompoundEffectivenessReference
AntibacterialThis compoundModerate to high inhibition
AntifungalSimilar indole derivativesEffective against Candida spp.
Anti-inflammatoryMethoxy-substituted indolesSignificant reduction in cytokines
AntitumorIndole derivativesInduces apoptosis in cancer cells

Table 2: Material Science Applications

ApplicationCompoundRoleReference
OLEDThis compoundDopant/Host material
NanomaterialsIndole derivativesCatalyst support

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of indole derivatives, including this compound, demonstrated a significant zone of inhibition against various bacterial strains. The results indicated that modifications to the indole structure could enhance antimicrobial activity, paving the way for the development of new antibiotics .

Case Study 2: Anti-inflammatory Mechanism

In a controlled trial evaluating the anti-inflammatory effects of methoxy-substituted indoles, researchers found that these compounds significantly reduced levels of inflammatory cytokines in animal models of arthritis. This study supports the potential use of such compounds in treating chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-(4-methoxy-1H-indol-1-yl)acetic acid involves its interaction with various molecular targets. The indole ring can interact with multiple receptors and enzymes, leading to diverse biological effects. For example, it may inhibit specific enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The methoxy group can enhance the compound’s binding affinity to certain receptors, increasing its biological activity .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The biological and chemical properties of indole derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of key analogs:

Compound Name CAS Number Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications
2-(5-Methoxy-1H-indol-1-yl)acetic acid 885524-81-2 C₁₁H₁₁NO₃ Methoxy (5), Acetic acid (1) 205.21 Research reagent
2-(4-Ethoxy-1H-indol-3-yl)acetic acid 191675-69-1 C₁₂H₁₃NO₃ Ethoxy (4), Acetic acid (3) 219.24 Synthetic intermediate
2-(4-Hydroxy-1H-indol-3-yl)acetic acid 56395-08-5 C₁₀H₉NO₃ Hydroxy (4), Acetic acid (3) 191.18 Potential antioxidant
Indomethacin 53-86-1 C₁₉H₁₆ClNO₄ Chlorobenzoyl (1), Methyl (2), Methoxy (5) 357.79 COX-1/COX-2 inhibitor
6-Methoxyindole-3-acetic acid 103986-22-7 C₁₁H₁₁NO₃ Methoxy (6), Acetic acid (3) 205.21 Plant growth hormone analog

Key Observations :

  • Positional Isomerism : The 4-methoxy substitution in the target compound distinguishes it from 5- or 6-methoxy analogs (e.g., 2-(5-Methoxy-1H-indol-1-yl)acetic acid and 6-Methoxyindole-3-acetic acid ). Positional changes alter electronic effects, solubility, and receptor binding.
  • Conversely, a hydroxy group (2-(4-Hydroxy-1H-indol-3-yl)acetic acid ) introduces hydrogen-bonding capacity, improving aqueous solubility.
  • Pharmacological Relevance : Indomethacin , a clinically used NSAID, shares a methoxy group but incorporates a chlorobenzoyl moiety and methyl group, enabling dual COX-1/COX-2 inhibition. The absence of these groups in the target compound suggests distinct biological targets.

Biological Activity

2-(4-Methoxy-1H-indol-1-yl)acetic acid is a derivative of indole, a structure known for its diverse biological activities. The methoxy group at the 4-position of the indole ring enhances its pharmacological potential, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Anti-inflammatory Activity

Indole derivatives, including this compound, exhibit significant anti-inflammatory properties. The compound acts by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the synthesis of inflammatory mediators such as prostaglandins. Studies have shown that compounds with methoxy substitutions can enhance anti-inflammatory effects compared to their unsubstituted counterparts .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Research indicates that this compound can reduce cell viability in cancer cells such as A549 (lung cancer) and HeLa (cervical cancer) through mechanisms involving apoptosis and cell cycle arrest . The structure–activity relationship (SAR) studies suggest that the methoxy group plays a critical role in enhancing the cytotoxic effects against these cancer cells .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of indole derivatives. This compound has shown moderate activity against both methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as an antibacterial agent . The minimum inhibitory concentration (MIC) values indicate that modifications to the indole structure can significantly affect antibacterial potency.

The biological activity of this compound can be attributed to several mechanisms:

  • COX Inhibition : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory prostaglandins.
  • Cell Cycle Regulation : It induces cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction : The compound promotes apoptosis through mitochondrial pathways, leading to increased caspase activity and DNA fragmentation.
  • Integrin Binding : Recent findings suggest that this compound may interact with integrins, influencing cell adhesion and migration, which is crucial in cancer metastasis .

Study 1: Anti-inflammatory Effects

A study assessed the anti-inflammatory effects of various indole derivatives, including this compound, using an animal model of acute inflammation. The results demonstrated a significant reduction in edema and inflammatory markers in treated groups compared to controls .

Study 2: Anticancer Activity

In vitro studies on A549 and HeLa cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment .

Data Summary

Biological ActivityEffectivenessMechanism
Anti-inflammatoryHighCOX inhibition
Anticancer (A549 Cells)ModerateApoptosis induction
Anticancer (HeLa Cells)ModerateCell cycle arrest
Antibacterial (MSSA/MRSA)ModerateDisruption of bacterial growth

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-methoxy-1H-indol-1-yl)acetic acid?

The synthesis typically involves multi-step reactions starting from indole derivatives. Key steps include:

  • Condensation reactions to introduce the acetic acid moiety.
  • Coupling agents (e.g., carbodiimides) for amide bond formation in related structures .
  • Temperature control (e.g., 50–80°C) to optimize yields and minimize by-products .
Reaction Step Reagents/Conditions Purpose
Indole functionalization4-Methoxyindole, alkylation reagentsIntroduce methoxy group at position 4
Acetic acid conjugationBromoacetic acid, base (e.g., NaOH)Attach acetic acid moiety
PurificationMethanol evaporation, chromatographyIsolate pure product

Reference Methods : Slow evaporation of methanol for crystallization , and chromatography for intermediates .

Q. Which analytical techniques are essential for characterizing this compound?

Critical techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm structural integrity (e.g., methoxy proton at δ 3.8–4.0 ppm, indole ring protons at δ 6.5–7.5 ppm) .
  • Mass Spectrometry (MS) : For molecular weight verification (theoretical m/z: 219.2) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (as seen in analogous indole-acetonitrile structures) .
Technique Key Data Application
¹H/¹³C NMR Chemical shifts, coupling constantsConfirm substitution patterns
HPLC Retention time, purity >95%Assess purity
IR Spectroscopy Carboxylic acid C=O stretch (~1700 cm⁻¹)Identify functional groups

Q. What are the primary biological targets or pathways associated with this compound?

While direct studies on this compound are limited, structurally related indole derivatives exhibit:

  • Immune modulation : Interaction with PD-1/CTLA-4 pathways in cancer research .
  • Enzyme inhibition : Potential binding to cyclooxygenase (COX) or cytochrome P450 enzymes due to the methoxy and carboxylic acid groups .
  • Cellular signaling : Modulation of MAPK/ERK pathways in inflammatory responses (inferred from indole-acetamide analogs) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Temperature Gradients : Test 50–100°C ranges to balance reaction rate and decomposition .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of indole intermediates .
  • Catalyst Use : Palladium catalysts for cross-coupling steps in analogous syntheses (e.g., Suzuki-Miyaura) .
Parameter Optimization Strategy Outcome
Reaction Time Monitor via TLC every 2 hoursMinimize side-product formation
Base Selection Compare NaOH vs. K₂CO₃ in alkylationHigher yields with weaker bases
Workup Acid precipitation (pH 2–3)Efficient isolation of carboxylic acid

Reference : Multi-step optimization in ethyl ester derivatives .

Q. How can contradictions in biological activity data across studies be resolved?

  • Dose-Response Analysis : Validate activity thresholds (e.g., IC₅₀) in in vitro assays .
  • Target Specificity Screening : Use siRNA or CRISPR to confirm pathway involvement .
  • Structural Analog Comparison : Test 2-(4-methoxy-1H-indol-3-yl)acetamide to isolate acetic acid moiety effects .

Example Workflow :

Replicate conflicting studies under standardized conditions.

Perform metabolomic profiling to identify off-target interactions .

Use computational docking to predict binding affinities (e.g., AutoDock Vina) .

Q. What computational methods are used to model interactions between this compound and biological targets?

  • Molecular Docking : Predict binding modes to receptors (e.g., PD-1) using AutoDock or Schrödinger .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over 100-ns trajectories .
  • QSAR Modeling : Correlate substituent effects (e.g., methoxy position) with activity .
Software/Tool Application Output
SwissADME Predict pharmacokinetics (LogP, BBB permeability)Optimize lead compound properties
GROMACS MD simulations for binding stabilityFree energy calculations (ΔG)

Q. How can stability issues (e.g., degradation under acidic conditions) be mitigated?

  • pH Buffering : Formulate solutions at pH 6–7 to prevent carboxylic acid protonation .
  • Lyophilization : Store as a lyophilized powder to enhance shelf life .
  • Protective Group Strategies : Use tert-butyl esters during synthesis, cleaved post-purification .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • By-Product Management : Optimize column chromatography for large batches .
  • Solvent Recovery : Implement distillation systems for DMF or methanol reuse .
  • Regulatory Compliance : Ensure adherence to ICH guidelines for impurities (<0.1%) .

Properties

IUPAC Name

2-(4-methoxyindol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-15-10-4-2-3-9-8(10)5-6-12(9)7-11(13)14/h2-6H,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLZFKJRNQDGFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CN2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-methoxyindole (294 mg) in DMF (10 mL) was added K2CO3 (829 mg). After 10 min stirring, ethylchloroacetate (0.426 mL) was added. The reaction mixture was stirred overnight at 120° C., was allowed to cool down and was filtered off. The solid was washed with DCM and the filtrate was concentrated in vacuo. After CC (silica gel, EA/MeOH 9/1) followed by preparative HPLC (I), the resulting material was dissolved in 1M NaOH/THF (20 mL, 1/1). The mixture was stirred at RT overnight, neutralized with 1M HCl (8 mL) and concentrated to dryness. The residue was taken up in DCM and the resulting suspension was filtered off. The filtrate was evaporated in vacuo to afford 340 mg of beige powder. LC-MS (D): tR=0.76 min; [M+H]+: 206.1.
Quantity
294 mg
Type
reactant
Reaction Step One
Name
Quantity
829 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.426 mL
Type
reactant
Reaction Step Two

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